molecular formula C10H10FN3O B12994395 (R)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-ol

(R)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-ol

Cat. No.: B12994395
M. Wt: 207.20 g/mol
InChI Key: RMDHCUUWUPLLIA-SSDOTTSWSA-N
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Description

®-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-ol is a chiral compound that features a pyridine ring substituted with a pyrazole ring and a fluoro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

    Substitution on the Pyridine Ring: The pyridine ring can be functionalized with the pyrazole ring and the fluoro group through nucleophilic aromatic substitution or other suitable methods.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethan-1-ol moiety, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions could convert the fluoro group to other functional groups.

    Substitution: The compound can participate in various substitution reactions, especially at the pyridine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Conditions may include the use of bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.

    Biological Probes: Utilized in studying biological pathways.

Medicine

    Drug Development: Investigated for its potential therapeutic properties.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-ol would depend on its specific application. For instance, if used as an enzyme inhibitor, it would interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-ol: The enantiomer of the compound.

    1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-ol: The racemic mixture.

    Other Fluoropyridine Derivatives: Compounds with similar structures but different substituents.

Uniqueness

The uniqueness of ®-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-ol lies in its specific chiral configuration and the presence of both the pyrazole and fluoro groups, which may impart unique chemical and biological properties.

Properties

Molecular Formula

C10H10FN3O

Molecular Weight

207.20 g/mol

IUPAC Name

(1R)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethanol

InChI

InChI=1S/C10H10FN3O/c1-7(15)8-2-3-10(12-4-8)14-6-9(11)5-13-14/h2-7,15H,1H3/t7-/m1/s1

InChI Key

RMDHCUUWUPLLIA-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CN=C(C=C1)N2C=C(C=N2)F)O

Canonical SMILES

CC(C1=CN=C(C=C1)N2C=C(C=N2)F)O

Origin of Product

United States

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